molecular formula C16H14FN3O2 B11123140 ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11123140
M. Wt: 299.30 g/mol
InChI Key: GTFXFPIISCBSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a chemical research compound designed for investigative purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. This compound belongs to the imidazo[1,2-a]pyridine chemical class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activity profiles . Imidazo[1,2-a]pyridine derivatives are recognized for their potential as kinase inhibitors . Specifically, structurally related 4-(imidazo[1,2-a]pyridin-3-yl)pyrimidine derivatives have been identified as potent inhibitors of the c-KIT tyrosine kinase, a well-validated target in oncology . Mutated forms of c-KIT are key drivers in several cancers, including gastrointestinal stromal tumors (GIST), systemic mastocytosis, and certain forms of acute myeloid leukemia . Research into compounds within this class is particularly focused on overcoming drug resistance. For instance, secondary mutations in c-KIT, such as the V654A mutation, are a common cause of resistance to first-line therapies like imatinib in GIST patients . Early-stage research indicates that analogs of this compound have demonstrated promising inhibitory activity (with IC50 values in the nanomolar range) against resistant forms of c-KIT, offering a potential platform for developing new anticancer agents . The presence of the 4-fluorophenyl moiety is a common feature in many biologically active molecules, as it can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool to study kinase signaling pathways in a research setting.

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C16H14FN3O2/c1-2-22-16(21)19-15-14(11-6-8-12(17)9-7-11)18-13-5-3-4-10-20(13)15/h3-10H,2H2,1H3,(H,19,21)

InChI Key

GTFXFPIISCBSLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

The one-pot double-coupling strategy leverages sequential nucleophilic substitutions to construct the imidazo[1,2-a]pyridine scaffold. A representative protocol involves reacting 2-amino-3-chloro-4-iodopyridine with ethyl bromopyruvate in 1,2-dimethoxyethane (DME) at room temperature, followed by ethanol-mediated cyclization at 78°C. This method achieves a 95% yield through optimized stoichiometry and solvent selection, bypassing intermediate isolation.

Key steps include:

  • Initial coupling : Ethyl bromopyruvate reacts with the amino group of 2-amino-3-chloro-4-iodopyridine, forming a Schiff base intermediate.

  • Cyclization : Ethanol promotes intramolecular nucleophilic attack, closing the imidazo[1,2-a]pyridine ring.

  • Carbamoylation : The chloro substituent at position 3 is displaced by a carbamate group under basic conditions.

Optimization and Yield Enhancement

Critical parameters influencing yield include:

  • Solvent polarity : DME facilitates the initial coupling, while ethanol accelerates cyclization.

  • Temperature control : Cyclization at 78°C minimizes side reactions.

  • Workup efficiency : Extraction with dichloromethane and drying with MgSO₄ ensure high purity (>95% by HPLC).

Table 1: Yield Variation with Solvent and Temperature

SolventTemperature (°C)Yield (%)
DME/Ethanol7895
DMF/Ethanol7872
THF/Ethanol7868

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times by enhancing molecular agitation. For instance, carbamoylation of 3-chloroimidazo[1,2-a]pyridine derivatives with ethyl carbamate under microwave conditions (150°C, 300 W) completes in 30 minutes, compared to 12 hours via conventional heating. This method achieves yields of 82–89% while preserving stereochemical integrity.

Advantages Over Conventional Methods

  • Energy efficiency : Microwave-specific dielectric heating lowers activation energy.

  • Scalability : Batch sizes up to 50 mmol demonstrate consistent yields.

  • Reduced byproducts : Controlled thermal gradients minimize decomposition.

Electrochemical Tandem sp³ C–H Double Amination

Metal-Free Synthesis

An innovative electrochemical approach employs NH₄I as a redox mediator to functionalize sp³ carbons in acetophenones and pyridine ethylamines. Under constant current (10 mA) in dimethyl sulfoxide (DMSO), this method achieves 76% yield via dual amination and cyclization.

Table 2: Optimization of Electrochemical Conditions

Redox MediatorSolventTemperature (°C)Yield (%)
NH₄IDMSO8076
KIDMSO8046
NH₄BrDMSO8067

Mechanistic Insights

The reaction proceeds through:

  • Iodination : NH₄I generates iodine, forming α-iodoketone intermediates.

  • Nucleophilic substitution : Pyridine ethylamines displace iodide, forming secondary amines.

  • Anodic oxidation : Sequential dehydrogenation closes the imidazo[1,2-a]pyridine ring.

Substrate Scope and Limitations

  • Electron-deficient acetophenones : Higher yields (e.g., 83% for 4-chloroacetophenone).

  • Heteroaromatic ketones : Compatible with quinolines and quinoxalines (yields: 58–72%).

  • Steric hindrance : Bulky substituents at the ortho position reduce yields to <40%.

Comparative Analysis of Methods

Yield and Efficiency

  • One-pot coupling : Highest yield (95%) but requires halogenated precursors.

  • Microwave synthesis : Balanced yield (82–89%) with rapid processing.

  • Electrochemical method : Moderate yield (76%) but eco-friendly and metal-free.

Environmental and Economic Considerations

  • Waste generation : Electrochemical methods produce minimal waste compared to solvent-intensive one-pot reactions.

  • Catalyst costs : Microwave and electrochemical approaches avoid expensive transition metals.

Advanced Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Ethyl acetate/hexane (1:4) elutes pure product (Rf = 0.3).

  • HPLC : C18 columns with acetonitrile/water gradients confirm >98% purity.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons at δ 7.8–8.2 ppm and ethoxy group at δ 1.4 ppm.

  • IR spectroscopy : N-H stretch at 3350 cm⁻¹ and carbonyl vibration at 1705 cm⁻¹ .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amine derivatives. This reaction is critical for generating bioactive intermediates in drug development.

Conditions Products Catalysts/Solvents Key Observations
1M NaOH (aqueous, 80°C)2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amineNoneComplete hydrolysis after 6 hours
1M HCl (reflux, 4 hours)Same as aboveNoneLower yield compared to basic conditions

Nucleophilic Substitution at the Imidazo Ring

The electron-deficient C-6 or C-8 positions of the imidazo[1,2-a]pyridine core undergo nucleophilic substitution. The fluorophenyl group enhances electrophilicity at adjacent positions.

Reagents Conditions Products Yield
Sodium methoxide (MeONa)DMF, 100°C, 12 hours6-Methoxy derivative72%
Ammonia (NH₃) Ethanol, 70°C, 8 hours8-Amino derivative65%

Suzuki-Miyaura Cross-Coupling

The brominated derivative (prepared via electrophilic bromination) participates in palladium-catalyzed cross-coupling reactions with boronic acids.

Boronic Acid Catalyst System Conditions Yield
Phenylboronic acid Pd(PPh₃)₄, K₂CO₃, DME/H₂O90°C, 24 hours85%
4-Pyridylboronic acid Same as above90°C, 24 hours78%

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine ring undergoes bromination or nitration at specific positions.

Reagent Conditions Position Modified Yield
NBS (N-Bromosuccinimide) DMF, 0°C → RT, 2 hoursC-8 Bromination90%
HNO₃/H₂SO₄ 0°C, 1 hourC-6 Nitration68%

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with electron-deficient alkynes or allenoates, forming fused heterocycles.

Reagents Conditions Products Yield
DMAD (Dimethyl acetylenedicarboxylate) THF, 60°C, 6 hoursFuran-fused imidazo[1,2-a]pyridine55%
Ethyl propiolate Same as abovePyran derivative60%

Amidation and Esterification

The carbamate group can be modified via coupling reactions to introduce diverse substituents.

Reagents Conditions Products Yield
HBTU, DIPEA, DMF RT, 12 hoursAmide derivatives70–85%
Ethyl chloroformateCH₂Cl₂, 0°C, 2 hoursEthoxycarbonyl derivatives80%

Key Mechanistic Insights:

  • Electronic Effects : The 4-fluorophenyl group directs electrophilic substitution to the C-6/C-8 positions via resonance and inductive effects .

  • Catalyst Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are optimal for cross-coupling reactions, while microwave irradiation enhances reaction efficiency .

  • Stability : The carbamate group is stable under neutral conditions but hydrolyzes rapidly in strong acids/bases.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C16H14FN3O2
  • Molecular Weight : 273.28 g/mol
  • Structure : The compound features an ethyl carbamate moiety linked to an imidazo[1,2-a]pyridine ring substituted with a para-fluorophenyl group. This unique structure contributes to its biological activity and potential therapeutic applications.

Anticancer Properties

Research indicates that ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate exhibits notable anticancer activity. It has been shown to inhibit specific protein targets involved in cancer cell proliferation.

Case Studies :

  • In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of approximately 12.5 µM and 15.0 µM, respectively.
  • In vivo experiments utilizing xenograft models revealed a substantial reduction in tumor size following treatment with this compound compared to control groups.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest it may reduce the production of pro-inflammatory cytokines.

Findings :

  • In macrophage cell lines, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential role in managing inflammatory conditions.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several multi-step reactions that require careful control of conditions to ensure high yields and purity. The compound's functional groups (carbamate and imidazo moieties) contribute to its reactivity and biological interactions.

Mechanism of Action

The mechanism of action of ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine scaffold allows the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

The pharmacological and structural profiles of ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate are compared below with analogous imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, biological activity, and synthesis.

Anti-Tubercular Activity

Imidazo[1,2-a]pyridines with aromatic substituents at position 2 and carboxamide groups at position 3 demonstrate potent anti-TB activity:

  • 7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide : MIC = 0.004 µM against Mycobacterium tuberculosis (Mtb), attributed to its selectivity and low toxicity .
  • 4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline : MIC = 0.03 µM, targeting cytochrome bcc1 oxidase in Mtb .

Key Insight : The target compound’s carbamate group may reduce potency compared to carboxamide derivatives but improves metabolic stability.

Anti-Inflammatory Activity

Derivatives with benzamide or acetamido substituents exhibit enhanced anti-inflammatory activity:

  • N-(3,5-Bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide : High activity against cyclooxygenase (COX), exceeding aspirin in efficacy .
  • N-(4-Methoxybenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide : Similar potency, with methoxy groups improving solubility .

Key Insight : The carbamate group in the target compound may offer a balance between activity and pharmacokinetics, though direct anti-inflammatory data are lacking.

Structural Modifications and Activity Trends
Compound Name Position 2 Substituent Position 3 Substituent Key Activity Reference
This compound 4-Fluorophenyl Carbamate Under investigation
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-Chlorophenyl Aldehyde Intermediate for further derivatization
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine 4-Fluorophenyl Methanamine Potential CNS activity (structural analogy)
N-(2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide 4-Fluorophenyl Pyrimidine carboxamide Antiviral (hypothesized)

Substituent Effects :

  • Halogens : Fluorine at position 2 enhances target binding via hydrophobic interactions; chlorine increases molecular weight but may reduce bioavailability .
  • Carbamate vs. Carboxamide : Carbamates improve metabolic stability but may reduce potency compared to carboxamides .
  • Trifluoromethyl Groups : Increase lipophilicity and membrane permeability, as seen in compound .

Biological Activity

Ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C14H14FN3O2\text{C}_{14}\text{H}_{14}\text{F}\text{N}_3\text{O}_2

This compound is known to interact with various biological targets, primarily focusing on the modulation of GABA_A receptors. These receptors are crucial in mediating inhibitory neurotransmission in the central nervous system (CNS). The compound has been shown to exhibit both agonistic and antagonistic effects depending on the receptor subtype it interacts with, which can lead to diverse therapeutic outcomes such as anxiolytic and anticonvulsant effects .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

  • Anxiolytic Effects : Studies have indicated that compounds similar to this compound can significantly reduce anxiety-like behaviors in animal models. The modulation of GABA_A receptor subtypes is thought to be a primary mechanism behind these effects .
  • Anticancer Properties : Preliminary research suggests that imidazo[1,2-a]pyridine derivatives may exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, related compounds have shown efficacy against human cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Study 1: Anxiolytic Activity

A study involving a mouse model demonstrated that administration of this compound resulted in a significant reduction in anxiety-like behavior as measured by the elevated plus maze test. The compound was administered at doses ranging from 5 to 20 mg/kg, showing dose-dependent effects on anxiety reduction .

Study 2: Anticancer Activity

In a separate investigation focusing on its anticancer potential, this compound was tested against several cancer cell lines including Caco-2 (colon cancer) and A549 (lung cancer). The results indicated that the compound inhibited cell viability significantly at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of caspase-3 activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications in the imidazo[1,2-a]pyridine core significantly influence the biological activity. Substituents such as fluorine on the phenyl ring enhance receptor binding affinity and selectivity for GABA_A receptors, leading to improved pharmacological profiles .

CompoundStructureBiological ActivityReference
This compoundStructureAnxiolytic and anticancer
Related Imidazo CompoundsVariesGABA_A modulation; anticancer

Q & A

Q. What are the standard synthetic routes for ethyl N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate?

  • Methodological Answer : The synthesis typically involves two key steps: (i) Formylation : Introduce a carbaldehyde group to the imidazo[1,2-a]pyridine core using the Vilsmeier-Haack reaction. For example, phosphoryl chloride (POCl₃) and DMF in chloroform at 0–10°C, followed by reflux, yield the 3-carbaldehyde intermediate . (ii) Carbamate Formation : React the aldehyde intermediate with ethyl carbamate via nucleophilic substitution or condensation. Sodium borohydride (NaBH₄) may be used for selective reduction of intermediates under controlled conditions . Key Validation : Confirm purity via HPLC (≥95%) and structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :
  • LogD and Solubility : Calculate partition coefficients (LogD at pH 5.5 and 7.4) using software like ACD/Labs or experimentally determine via shake-flask methods. These values guide solvent selection for biological assays .
  • Polar Surface Area (PSA) : Use tools like Molinspiration to predict membrane permeability (e.g., PSA < 140 Ų suggests good absorption) .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to assess decomposition temperatures.

Q. What are common impurities encountered during synthesis, and how are they removed?

  • Methodological Answer :
  • Byproducts : Unreacted starting materials (e.g., 4-fluorophenyl precursors) or over-oxidized intermediates.
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients or preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can reaction conditions for the Vilsmeier-Haack formylation step be optimized?

  • Methodological Answer : Apply Design of Experiments (DoE) to test variables:
  • Temperature : 70–100°C (higher temps reduce reaction time but may increase side products).
  • Reagent Ratios : POCl₃:DMF (1:1 to 1:2). Excess POCl₃ improves electrophilicity but complicates quenching .
  • Solvent : Chloroform vs. dichloroethane (polar aprotic solvents enhance reactivity).
    Use LC-MS to monitor intermediate formation and optimize yield (target >75%) .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Test in target assays (e.g., kinase inhibition).
  • Case Example : Bromination at the imidazo[1,2-a]pyridine 8-position (as in ) enhances binding affinity to certain receptors .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy .

Q. How can low yields in carbamate formation be troubleshooted?

  • Methodological Answer :
  • Catalyst Screening : Test bases like DBU or DMAP to activate the carbamate nucleophile.
  • Solvent Polarity : Switch from THF to DMF to stabilize transition states.
  • Side Reactions : Monitor for hydrolysis of the carbamate group via FT-IR (C=O stretch at ~1700 cm⁻¹) and adjust pH to neutral .

Q. What advanced analytical methods resolve enantiomeric purity issues?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IG-3 column with n-hexane/isopropanol (90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra (TD-DFT) .

Contradictions and Validation

  • Example : Discrepancies in LogD values between computational (e.g., 2.8 at pH 7.4) and experimental data (e.g., 2.5) may arise from ionization effects. Validate via potentiometric titration .
  • Replication : Reproduce synthesis protocols from multiple sources (e.g., vs. 13) under inert atmospheres to control moisture-sensitive steps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.